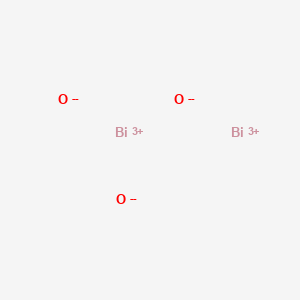

![molecular formula C8H4ClN5O B170062 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 161154-16-1](/img/structure/B170062.png)

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

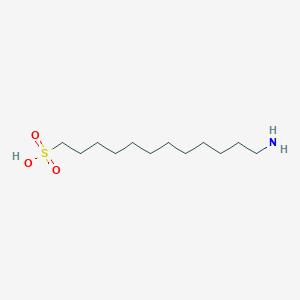

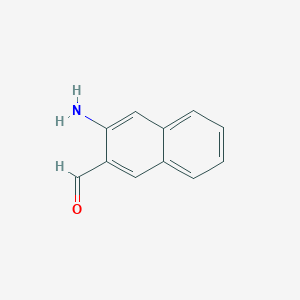

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C15H8ClN5O . It is related to the class of compounds known as quinoxalines, which have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

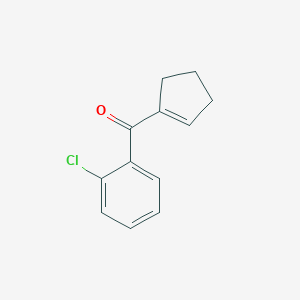

The synthesis of related compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones, has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is characterized by a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains a chloro group and a tetrazole ring .Chemical Reactions Analysis

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, can undergo various chemical reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the ring opening and cyclization of aryl cyclopropanes .Applications De Recherche Scientifique

-

Antifungal Agent Enhancement

- Scientific Field : Biotechnology and Genetics

- Application Summary : 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, also known as CTBT, has been found to increase the efficacy of commonly used antifungal agents . It increases the susceptibility of Saccharomyces cerevisiae, Candida albicans, and Candida glabrata cells to cycloheximide, 5-fluorocytosine, and azole antimycotic drugs .

- Methods of Application : The exact method of application is not specified in the source, but it involves the use of CTBT in conjunction with other antifungal agents .

- Results or Outcomes : The use of CTBT resulted in increased susceptibility of the yeast cells to the antifungal agents. This is suggested to be due to CTBT causing intracellular superoxide production and oxidative stress in fungal cells .

-

Oxidative Stress Induction

- Scientific Field : Microbiology

- Application Summary : CTBT has been found to induce an increased formation of reactive oxygen species in fungal cells . This property makes it useful in studying the oxidative stress response in organisms like Candida glabrata .

- Methods of Application : The exact method of application is not specified in the source, but it involves the use of CTBT to induce oxidative stress in the fungal cells .

- Results or Outcomes : All isolates of Candida glabrata were found to be susceptible to CTBT, with it inducing an increased formation of reactive oxygen species in the cells .

Orientations Futures

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Propriétés

IUPAC Name |

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRTTWFBCBNVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438933 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

CAS RN |

161154-16-1 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)